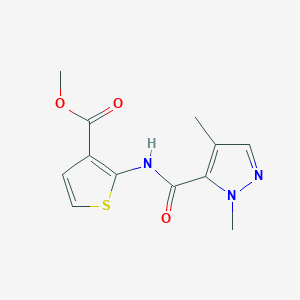

methyl 2-(1,4-dimethyl-1H-pyrazole-5-amido)thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . Pyrazole derivatives have been the focus of increasing interest over the past decades because of their low toxicity and high bioactivity .

Molecular Structure Analysis

The molecular structure of a similar compound, 3,5-Dimethylpyrazole, is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry . The specific molecular structure of “methyl 2-(1,4-dimethyl-1H-pyrazole-5-carboxamido)thiophene-3-carboxylate” is not available in the sources I found.Scientific Research Applications

Synthesis and Derivative Development

- Analogues of Antiviral Compounds : The synthesis of thiophene derivatives analogous to the antiviral compound pyrazofurin, using a base-mediated condensation method, was explored (Huybrechts et al., 1984).

- One-Pot Synthesis Method : A study on the efficient and economical synthesis of dimethyl 3-amino-5-(2-oxo-2-arylethyl)thiophene-2,4-dicarboxylates, including ring-opening methodologies, was reported (Sahu et al., 2015).

- Novel Synthesis of Thiophene Derivatives : Research on the synthesis of various thiophene derivatives through the reaction of carbon disulfide with active methylenes compounds was presented (Mohareb et al., 1995).

Chemical and Biological Properties

- Cytotoxic Activity of Derivatives : A study was conducted on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines and their cytotoxic activity against various cancer cell lines (Deady et al., 2003).

- Computational and Nonlinear Optical Properties : The structural features, computational applications, and nonlinear optical properties of pyrazole-thiophene-based amide derivatives were examined (Kanwal et al., 2022).

- Investigation of Electronic Structures : Theoretical and experimental studies were conducted on pyrazole-4-carboxylic acid derivatives, including spectral analysis and density functional theory (DFT) calculations (Viveka et al., 2016).

Application in Drug Development

- Development of BTK Inhibitors : The synthesis of a potent inhibitor of Bruton's tyrosine kinase (BTK), relevant for rheumatoid arthritis treatment, and its metabolic studies were reported (Liu et al., 2011).

- Antimicrobial and Antitumor Activities : Synthesis and evaluation of pyrazolopyridine derivatives for their antioxidant, antitumor, and antimicrobial activities were studied (El‐Borai et al., 2013).

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Therefore, the study and development of new pyrazole derivatives, including potentially “methyl 2-(1,4-dimethyl-1H-pyrazole-5-carboxamido)thiophene-3-carboxylate”, could be a promising direction for future research.

Mechanism of Action

Target of Action

Similar compounds, such as 1h-pyrazole-5-carboxamide derivatives, have shown potent fungicidal activities againstErysiphe graminis and insecticidal activity against Aphis fabae .

Mode of Action

Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and impact the biological activities of targets bearing a pyrazole moiety . This change in structure translates into changes in properties, potentially affecting how the compound interacts with its targets.

Biochemical Pathways

Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo[1,5-a]pyrimidines .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as synthetic cannabinoid receptor agonists, have been studied .

Result of Action

Similar compounds have shown potent fungicidal and insecticidal activities , suggesting that this compound may also have similar effects.

Action Environment

The role of solvents in the tautomeric stabilization of similar compounds has been investigated , suggesting that the compound’s action may be influenced by its environment.

Properties

IUPAC Name |

methyl 2-[(2,4-dimethylpyrazole-3-carbonyl)amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S/c1-7-6-13-15(2)9(7)10(16)14-11-8(4-5-19-11)12(17)18-3/h4-6H,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFIAAJRLOJPKSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C)C(=O)NC2=C(C=CS2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzhydryl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2469227.png)

![4-{[1-(Cyclopropanesulfonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine](/img/structure/B2469228.png)

![N-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2469229.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-thienylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B2469238.png)

![N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2469239.png)